![molecular formula C14H14 B14500550 (5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene is a unique organic compound characterized by its distinct structure, which includes a benzoannulene core with three conjugated double bonds and two methyl groups at positions 6 and 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5Z,7Z,9Z)-6,7-dimethylbenzo8annulene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, followed by cyclization to form the annulene ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 150°C.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s electronic properties.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and alkyl halides (e.g., CH₃I) under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which (5Z,7Z,9Z)-6,7-dimethylbenzo8annulene exerts its effects involves interactions with specific molecular targets and pathways. For example, its electronic properties may allow it to interact with electron-rich or electron-deficient sites in biological molecules, leading to changes in their activity. Additionally, its structural features may enable it to bind to specific receptors or enzymes, modulating their function.
Comparación Con Compuestos Similares
Benzo[a]cyclooctene: Another benzoannulene derivative with different substitution patterns.
Dibenzoanthracene: A polycyclic aromatic hydrocarbon with a similar core structure but additional fused rings.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: (5Z,7Z,9Z)-6,7-Dimethylbenzo8annulene is unique due to its specific substitution pattern and electronic properties, which distinguish it from other similar compounds
Propiedades
Fórmula molecular |
C14H14 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene |
InChI |
InChI=1S/C14H14/c1-11-6-5-9-13-7-3-4-8-14(13)10-12(11)2/h3-10H,1-2H3/b6-5?,9-5-,11-6-,12-10-,12-11?,13-9?,14-10? |
Clave InChI |
GOLLYIZZGSASOC-JVOOKVHGSA-N |
SMILES isomérico |
C/C/1=C/C=C\C2=CC=CC=C2/C=C1/C |
SMILES canónico |
CC1=CC=CC2=CC=CC=C2C=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)


![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
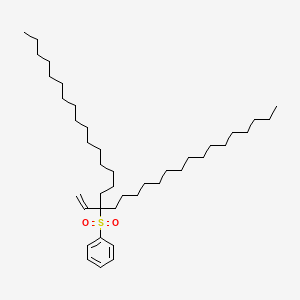

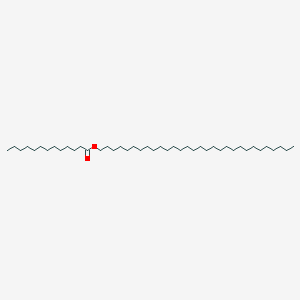
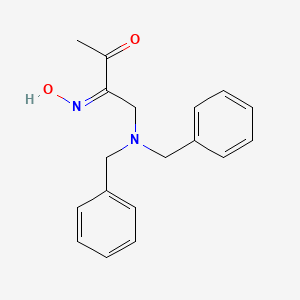
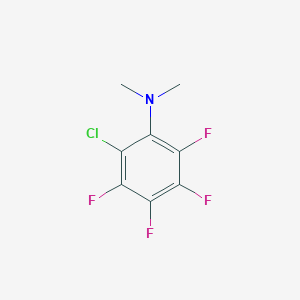
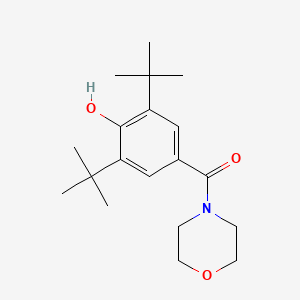
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
